3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
Description
3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a fluorinated phenolic compound characterized by a trifluoro-hydroxyethyl (–CF₃–CH(OH)–) group attached to the meta position (3-position) of a phenol ring. The molecular formula for the 3-substituted isomer is inferred to be C₈H₇F₃O₂ (molecular weight ~192.14 g/mol), similar to its para-substituted counterpart . Fluorine atoms enhance lipophilicity and metabolic stability, making such compounds relevant in pharmaceuticals and agrochemicals .
Properties
CAS No. |
1174535-44-4 |
|---|---|
Molecular Formula |
C8H7F3O2 |
Molecular Weight |
192.13g/mol |
IUPAC Name |
3-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,12-13H |
InChI Key |
YEQGRTUMODEXBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(C(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
The para-substituted isomer shares the same functional groups but differs in the hydroxyl group’s position on the aromatic ring. Key differences include:
Coumarin-Based Derivatives
Compounds like 3ae and 3af () feature a trifluoro-hydroxyethyl group attached to coumarin scaffolds. Notable comparisons include:
| Compound | Structure | Melting Point (°C) | Antifungal Activity (MIC µg/mL) |
|---|---|---|---|
| 3ae | Coumarin + 1H-pyrrole substituent | 153.5–154.3 | Active against Fusarium spp. |
| 3af | Coumarin + methyl-pyrrole substituent | 129.3–131.1 | Moderate activity |
| Target Compound | Phenol core (no coumarin) | Not reported | Not tested |
- Activity : The coumarin backbone in 3ae/3af enhances antifungal activity, suggesting that the trifluoro-hydroxyethyl group synergizes with aromatic systems for bioactivity .
- Thermal Stability: Higher melting points in coumarin derivatives (e.g., 3ae at ~154°C) indicate stronger intermolecular interactions compared to simpler phenolic analogs.
Trifluoroethyl-Substituted Aromatics
- 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane (): This compound shares a trifluoroethyl group but lacks the hydroxyl directly on the ethyl chain. The phenolic –OH at the ortho position may reduce steric hindrance, enhancing reactivity in coupling reactions.
- (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid pinacol ester (): The boronic ester substituent enables Suzuki-Miyaura cross-coupling, highlighting how functionalization at the 3-position expands synthetic utility.
Key Research Findings
Physicochemical Properties
- Lipophilicity: The –CF₃ group increases logP values, improving membrane permeability. For example, fluorinated coumarins in show enhanced bioavailability compared to non-fluorinated analogs.
- Acidity: The phenolic –OH (pKa ~10) and trifluoro-hydroxyethyl group (pKa ~12–14) create dual acidity, enabling pH-dependent solubility .
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